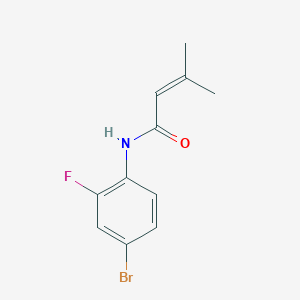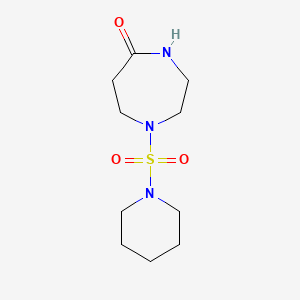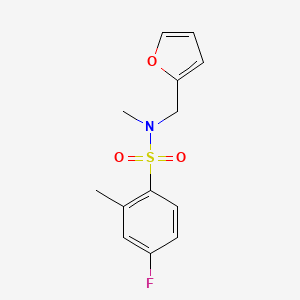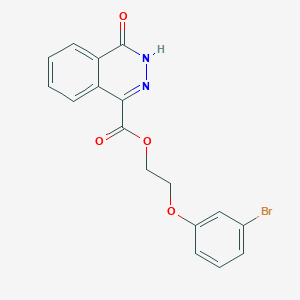![molecular formula C17H15FN4O2 B7537277 1-[3-[[5-(3-Fluorophenyl)tetrazol-2-yl]methyl]-4-methoxyphenyl]ethanone](/img/structure/B7537277.png)
1-[3-[[5-(3-Fluorophenyl)tetrazol-2-yl]methyl]-4-methoxyphenyl]ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[3-[[5-(3-Fluorophenyl)tetrazol-2-yl]methyl]-4-methoxyphenyl]ethanone, also known as FMT, is a chemical compound that has been extensively studied for its potential therapeutic uses. FMT belongs to the class of compounds known as tetrazoles, which have been shown to have a wide range of biological activities. In
Wirkmechanismus
The mechanism of action of 1-[3-[[5-(3-Fluorophenyl)tetrazol-2-yl]methyl]-4-methoxyphenyl]ethanone is not fully understood, but studies have suggested that it may act by inhibiting the activity of certain enzymes that are involved in cell growth and proliferation. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. Studies have shown that this compound can inhibit the activity of certain enzymes that are involved in the synthesis of DNA and RNA, which are essential for cell growth and proliferation. This compound has also been shown to induce the expression of certain genes that are involved in the regulation of cell growth and differentiation.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 1-[3-[[5-(3-Fluorophenyl)tetrazol-2-yl]methyl]-4-methoxyphenyl]ethanone is its potent antitumor activity. This compound has been shown to be effective against a wide range of cancer cell lines, making it a promising candidate for the development of new cancer therapies. However, this compound also has some limitations for lab experiments. For example, this compound is highly reactive and can be difficult to handle in the laboratory. Additionally, this compound has been shown to have some toxicity in animal studies, which could limit its potential therapeutic uses.
Zukünftige Richtungen
There are many future directions for the study of 1-[3-[[5-(3-Fluorophenyl)tetrazol-2-yl]methyl]-4-methoxyphenyl]ethanone. One area of research is the development of new cancer therapies based on this compound. Researchers are also exploring the use of this compound in the treatment of other diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, researchers are studying the mechanism of action of this compound in order to better understand its biochemical and physiological effects.
In conclusion, this compound is a chemical compound that has been extensively studied for its potential therapeutic uses. This compound has potent antitumor activity and has been shown to inhibit the growth of cancer stem cells. However, this compound also has some limitations for lab experiments and has been shown to have some toxicity in animal studies. There are many future directions for the study of this compound, including the development of new cancer therapies and the exploration of its use in the treatment of other diseases.
Synthesemethoden
The synthesis method of 1-[3-[[5-(3-Fluorophenyl)tetrazol-2-yl]methyl]-4-methoxyphenyl]ethanone involves a multi-step process that begins with the reaction of 3-fluorobenzaldehyde with sodium azide to form 3-fluorobenzyl azide. The resulting compound is then reacted with 4-methoxyphenylacetic acid to form the intermediate product, which is subsequently treated with acetic anhydride to yield the final product, this compound.
Wissenschaftliche Forschungsanwendungen
1-[3-[[5-(3-Fluorophenyl)tetrazol-2-yl]methyl]-4-methoxyphenyl]ethanone has been extensively studied for its potential therapeutic uses. One of the most promising applications of this compound is in the treatment of cancer. Studies have shown that this compound has potent antitumor activity against a wide range of cancer cell lines, including breast, lung, and colon cancer. This compound has also been shown to inhibit the growth of cancer stem cells, which are responsible for the recurrence of tumors after treatment.
Eigenschaften
IUPAC Name |
1-[3-[[5-(3-fluorophenyl)tetrazol-2-yl]methyl]-4-methoxyphenyl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15FN4O2/c1-11(23)12-6-7-16(24-2)14(8-12)10-22-20-17(19-21-22)13-4-3-5-15(18)9-13/h3-9H,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKADAWISOJEDHJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1)OC)CN2N=C(N=N2)C3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15FN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[4-(Quinolin-8-ylmethyl)-1,4-diazepan-1-yl]ethanone](/img/structure/B7537210.png)
![N-[2-chloro-5-[[6-(1,2,4-triazol-1-yl)pyridin-3-yl]carbamoyl]phenyl]thiophene-2-carboxamide](/img/structure/B7537218.png)

![3-[[4-(Cyclopentanecarbonyl)piperazin-1-yl]methyl]benzonitrile](/img/structure/B7537234.png)


![4-[[2-[4-[(4-chlorophenyl)methyl]-1,4-diazepan-1-yl]acetyl]amino]-N,N-dimethylbenzamide](/img/structure/B7537256.png)

![[3-[(4-oxo-3H-phthalazine-1-carbonyl)oxymethyl]phenyl]methyl 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7537281.png)
![[4-amino-6-(dimethylamino)-1,3,5-triazin-2-yl]methyl (E)-2-cyano-3-[1-(4-methoxyphenyl)-2,5-dimethylpyrrol-3-yl]prop-2-enoate](/img/structure/B7537288.png)

![[2-[1-[4-(difluoromethoxy)phenyl]-2,5-dimethylpyrrol-3-yl]-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7537296.png)
![[2-[N-(2-cyanoethyl)-2-fluoroanilino]-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7537300.png)